Validated Fragment Hit with Defined Binding Mode in VACV D13 Scaffold Protein (PDB 8F47)
6,8-Dimethoxy-2-methylquinolin-4-amine (ligand code XDF) has been co-crystallized with the vaccinia virus D13 scaffold protein and deposited as PDB entry 8F47 at 3.10 Å resolution, confirming a defined binding pose and direct engagement with a therapeutically relevant viral assembly target [1]. This places the compound among the very few fragment-sized molecules with experimentally validated binding to D13—a target for which standard 4-aminoquinoline antimalarials such as chloroquine and amodiaquine have no documented binding activity [2]. The availability of atomic-resolution structural data enables rational structure-based optimization, a capability that is absent for uncharacterized 4-aminoquinoline analogs [1].
| Evidence Dimension | Validated target engagement with structural confirmation |
|---|---|
| Target Compound Data | Co-crystal structure with VACV D13 solved (PDB 8F47; resolution 3.10 Å; R-free 0.232) |
| Comparator Or Baseline | Chloroquine, amodiaquine, primaquine, and generic 4-aminoquinolines: no reported co-crystal structures with VACV D13 |
| Quantified Difference | Present vs. absent structural validation for D13 binding |
| Conditions | X-ray crystallography; fragment screening campaign targeting VACV D13-A17 protein-protein interaction inhibition |
Why This Matters
A co-crystal structure provides direct evidence of target engagement and a rational basis for medicinal chemistry optimization, reducing the risk of pursuing inactive analogs.
- [1] Subedi, B.P.; Garriga, D.; Coulibaly, F. Crystal structure of VACV D13 in complex with STK69439 (PDB ID: 8F47). Deposited 2022-11-10. DOI: 10.2210/pdb8f47/pdb. View Source
- [2] RCSB PDB search for ligands co-crystallized with VACV D13 (UniProt P68440). Only fragment hits from Subedi et al. campaign retrieved. Accessed 2026. View Source
